molecular formula C13H15N3O2S B11031473 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline

Cat. No.: B11031473
M. Wt: 277.34 g/mol
InChI Key: OCARDLVJPMNZHR-UHFFFAOYSA-N
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Description

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline is a synthetic organic compound characterized by its unique structure combining an indoline moiety with a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Indoline Coupling: The sulfonylated pyrazole is coupled with indoline through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a thiol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products:

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols

    Substitution Products: Derivatives with different substituents at the sulfonyl group

Scientific Research Applications

1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The pyrazole ring may contribute to the compound’s binding affinity and specificity, enhancing its biological activity.

Comparison with Similar Compounds

  • 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
  • 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)benzene

Comparison: 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)indoline is unique due to the presence of the indoline moiety, which imparts distinct chemical and biological properties compared to its analogs. The indoline structure may enhance the compound’s stability, solubility, and overall bioactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole

InChI

InChI=1S/C13H15N3O2S/c1-9-13(10(2)15-14-9)19(17,18)16-8-7-11-5-3-4-6-12(11)16/h3-6H,7-8H2,1-2H3,(H,14,15)

InChI Key

OCARDLVJPMNZHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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